molecular formula C8H11N3O3 B13530083 2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylicacid

2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylicacid

Cat. No.: B13530083
M. Wt: 197.19 g/mol
InChI Key: UPYBQCHTFVQFFH-UHFFFAOYSA-N
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Description

2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains both an oxane ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The oxane ring can be introduced through various synthetic routes, including the use of oxirane derivatives or tetrahydropyran intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form N-oxides.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of triazole N-oxides.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of alkylated or acylated triazole derivatives.

Scientific Research Applications

2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring can interact with various biological molecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(oxan-4-yl)-acetic acid: Contains an oxane ring but lacks the triazole moiety.

    1,2,3-triazole-4-carboxylic acid: Contains the triazole ring but lacks the oxane moiety.

    2-(oxan-4-yl)-3-(pyridin-3-ylsulfonylamino)propanoic acid: Contains both oxane and triazole rings with additional functional groups.

Uniqueness

2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of the oxane and triazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

2-(oxan-4-yl)triazole-4-carboxylic acid

InChI

InChI=1S/C8H11N3O3/c12-8(13)7-5-9-11(10-7)6-1-3-14-4-2-6/h5-6H,1-4H2,(H,12,13)

InChI Key

UPYBQCHTFVQFFH-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2N=CC(=N2)C(=O)O

Origin of Product

United States

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